Sulprofos sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

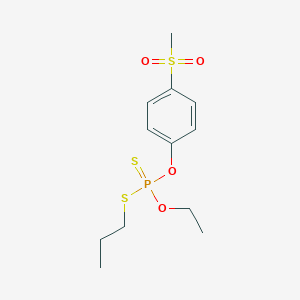

Sulprofos sulfone is a chemical compound known for its role as a metabolite of sulprofos, a chiral molecule used primarily as a pesticide. The compound has a molecular formula of C₁₂H₁₉O₄PS₃ and a molecular mass of 354.45 g/mol . This compound is recognized for its environmental and ecotoxicological implications, although it is not widely used in industrial applications .

Preparation Methods

Sulprofos sulfone can be synthesized through various methods, including:

Oxidation of Sulfides: This classical method involves the oxidation of sulfides to sulfones using oxidizing agents such as hydrogen peroxide, often catalyzed by metals like niobium carbide.

Aromatic Sulfonylation: This method involves the sulfonylation of aromatic compounds using sulfonyl chlorides.

Alkylation/Arylation of Sulfinates: This method involves the alkylation or arylation of sulfinates to form sulfones.

Addition to Alkenes and Alkynes: Sulfones can also be synthesized by adding sulfonyl radicals to alkenes or alkynes.

Chemical Reactions Analysis

Sulprofos sulfone undergoes various chemical reactions, including:

Scientific Research Applications

Sulprofos sulfone has various applications in scientific research, including:

Organic Synthesis: Sulfones are versatile intermediates in organic synthesis and are used in the construction of biologically active molecules and functional materials.

Pharmaceuticals: Sulfones are used in the synthesis of drugs, such as the anti-cancer drug bicalutamide and the antibiotic thiamphenicol.

Agrochemicals: Sulfones are used in the synthesis of herbicides like cafenstrole.

Polymers: Sulfones are used in the production of high-performance polymers like polyethersulfone (PES).

Mechanism of Action

The mechanism of action of sulprofos sulfone involves its role as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This inhibition prevents the normal substrate, para-aminobenzoic acid (PABA), from binding, which is necessary for the synthesis of folic acid in bacteria . This mechanism is similar to that of sulfonamide drugs, which exhibit antibacterial properties by inhibiting folic acid synthesis .

Comparison with Similar Compounds

Sulprofos sulfone can be compared with other similar compounds, such as:

Sulfoxides: Sulfoxides are less oxidizing and more acidic than sulfones.

Sulfonamides: Sulfonamides are used as antimicrobial drugs and share a similar mechanism of action by inhibiting folic acid synthesis.

Disulfides: Disulfides are used as synthetic intermediates and have applications in pharmaceuticals and natural products.

This compound is unique in its specific applications and chemical properties, making it a valuable compound in various fields of research and industry.

Properties

CAS No. |

58877-92-2 |

|---|---|

Molecular Formula |

C12H19O4PS3 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

ethoxy-(4-methylsulfonylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H19O4PS3/c1-4-10-19-17(18,15-5-2)16-11-6-8-12(9-7-11)20(3,13)14/h6-9H,4-5,10H2,1-3H3 |

InChI Key |

ZMGHMSULFNEJCW-UHFFFAOYSA-N |

Canonical SMILES |

CCCSP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)

![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)

![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)

![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)